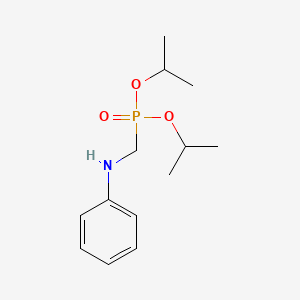
2,2-Dichloro-3-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-3-pentanone is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the second carbon of a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dichloro-3-pentanone can be synthesized through several methods. One common approach involves the chlorination of 3-pentanone using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-pentanone with thionyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors where 3-pentanone is treated with chlorine gas. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2,2-Dichloro-3-pentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
科学的研究の応用
2,2-Dichloro-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,2-dichloro-3-pentanone involves its interaction with nucleophiles due to the presence of electrophilic carbon atoms. The chlorine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate .
類似化合物との比較
3,3-Dichloro-2-pentanone: Similar in structure but with chlorine atoms on the third carbon.
2,2-Dichloro-4-pentanone: Chlorine atoms on the second carbon but with a different ketone position.
2,2-Dichloro-3-hexanone: An extended carbon chain with similar chlorination.
Uniqueness: 2,2-Dichloro-3-pentanone is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
特性
CAS番号 |
73651-50-0 |
|---|---|
分子式 |
C5H8Cl2O |
分子量 |
155.02 g/mol |
IUPAC名 |
2,2-dichloropentan-3-one |
InChI |
InChI=1S/C5H8Cl2O/c1-3-4(8)5(2,6)7/h3H2,1-2H3 |
InChIキー |
BMDBRMSPWDBXGN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
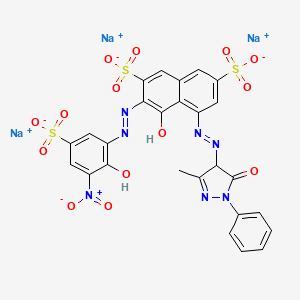

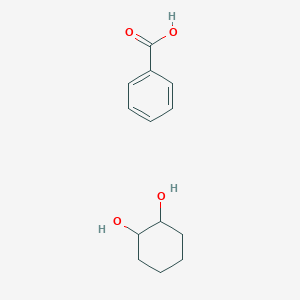
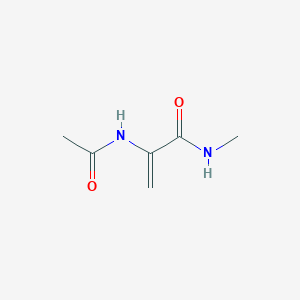
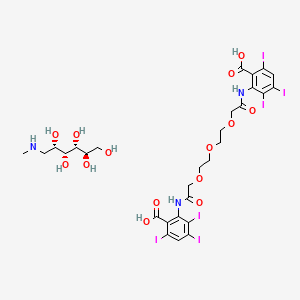

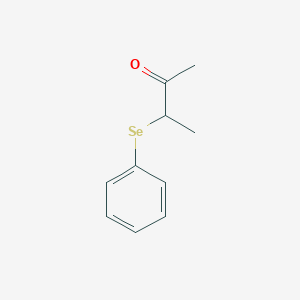
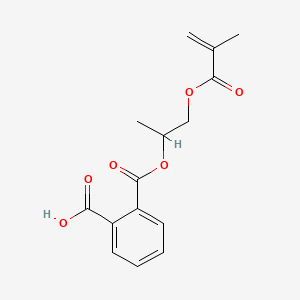
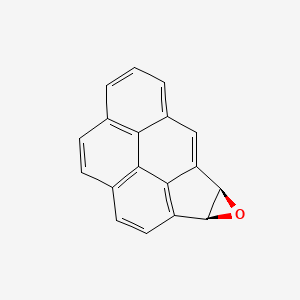
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
